An In-depth Technical Guide to 3-Bromobenzoyl Cyanide
An In-depth Technical Guide to 3-Bromobenzoyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromobenzoyl cyanide (CAS Number: 24999-51-7), a versatile aromatic ketone derivative. Due to some ambiguity in available literature, it is crucial to distinguish this compound from its structural isomer, 3-Bromobenzyl cyanide. This document focuses exclusively on the properties, synthesis, and potential applications of 3-Bromobenzoyl cyanide, presenting data in a clear, structured format to support research and development activities. While specific experimental protocols and extensive application data for this exact compound are limited in published literature, this guide extrapolates from established chemical principles and general methodologies for related compounds to provide a robust resource for professionals in the field.
Chemical and Physical Properties
3-Bromobenzoyl cyanide is a solid organic compound. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| CAS Number | 24999-51-7 | [1] |
| Molecular Formula | C₈H₄BrNO | [1] |
| Molecular Weight | 210.03 g/mol | [1] |
| Appearance | White to brown solid | [1] |
| Purity | ≥ 95% (NMR) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Spectroscopic Data
Detailed spectroscopic data for 3-Bromobenzoyl cyanide is not widely available in the public domain. However, based on its structure, the following characteristic spectral features can be anticipated:
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¹H NMR: Aromatic protons would appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm).
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¹³C NMR: Signals would be expected for the carbonyl carbon (δ > 160 ppm), the cyanide carbon (δ 110-120 ppm), and the aromatic carbons.
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IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch would be expected around 1680-1700 cm⁻¹, and a sharp, medium intensity band for the cyanide (C≡N) stretch around 2220-2240 cm⁻¹.
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Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight (210.03), with a characteristic isotopic pattern due to the presence of the bromine atom.
Synthesis and Experimental Protocols
Generalized Synthesis of 3-Bromobenzoyl Cyanide
This procedure outlines the nucleophilic acyl substitution of 3-bromobenzoyl chloride with a cyanide salt.
Materials:
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3-Bromobenzoyl chloride
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Sodium cyanide (or other suitable cyanide salt)
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Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
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Inert gas (e.g., nitrogen, argon)
Experimental Protocol:
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Reaction Setup: A dry, two-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
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Reagent Addition: The flask is charged with a solution of 3-bromobenzoyl chloride in the chosen anhydrous aprotic solvent under an inert atmosphere.
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Cyanide Addition: A stoichiometric equivalent of sodium cyanide is added portion-wise to the stirred solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
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Reaction: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then washed with water and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Chemical Reactivity and Applications in Drug Development
3-Bromobenzoyl cyanide is a bifunctional molecule with two reactive sites: the electrophilic carbonyl carbon and the aromatic ring substituted with a bromine atom.
Reactivity
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Nucleophilic Acyl Substitution: The carbonyl group is susceptible to attack by nucleophiles, leading to the displacement of the cyanide ion. This reactivity allows for the introduction of various functional groups.
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Reactions of the Cyanide Group: The cyanide group can undergo hydrolysis to a carboxylic acid or be reduced to an amine.
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Cross-Coupling Reactions: The bromine atom on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for the synthesis of complex molecules.
Applications in Research and Drug Development
While specific examples of 3-Bromobenzoyl cyanide in drug development are not prominent in the literature, its structural motifs suggest its potential as a versatile intermediate in medicinal chemistry. Aroyl cyanides are known to be useful precursors for the synthesis of various heterocyclic compounds, which are prevalent in many drug scaffolds.
(3-Bromophenyl)oxo-acetonitrile, another name for 3-Bromobenzoyl cyanide, is suggested to be an important intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders[1]. The presence of the bromine atom provides a handle for late-stage functionalization in a drug discovery program, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.
Safety and Handling
3-Bromobenzoyl cyanide is a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Use only outdoors or in a well-ventilated area. |
First Aid Measures:
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Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.
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Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
Conclusion
3-Bromobenzoyl cyanide is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it a useful building block for the synthesis of complex molecules. While detailed experimental and application data for this specific compound are not extensively documented in publicly available sources, this guide provides a foundational understanding of its properties, synthesis, and potential applications based on established chemical principles. Further research into the specific reactivity and biological activity of derivatives of 3-Bromobenzoyl cyanide may lead to the discovery of novel therapeutic agents.
